

Health Benefits of 5-O-p-Coumaroylquinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-p-Coumaroylquinic acid, a phenolic compound belonging to the hydroxycinnamic acid derivatives, has garnered significant scientific interest due to its diverse and promising health benefits.[1] This technical guide provides an in-depth overview of the current research on 5-O-p-Coumaroylquinic acid, with a focus on its antioxidant, anti-inflammatory, anti-hyperglycemic, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for the cited bioactivities, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

5-O-p-Coumaroylquinic acid is a natural phytochemical found in various plant sources.[1] Structurally, it is an ester formed from p-coumaric acid and quinic acid.[1] Its biological activities are attributed to the synergistic effects of these two constituent molecules. This compound has been the subject of numerous studies investigating its therapeutic potential across a range of disease models. The primary areas of investigation include its potent antioxidant and anti-

inflammatory effects, its ability to modulate glucose metabolism, and its emerging role in neuroprotection.[1][2] This guide will delve into the scientific evidence supporting these health benefits, providing detailed methodologies and quantitative data to facilitate further research and development.

Key Health Benefits and Mechanisms of Action

Antioxidant Activity

5-O-p-Coumaroylquinic acid exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key pathological factor in numerous chronic diseases. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-Inflammatory Effects

The compound has demonstrated potent anti-inflammatory properties.[3] It is suggested to exert these effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, 5-O-p-Coumaroylquinic acid can reduce the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).

Anti-Hyperglycemic Potential

5-O-p-Coumaroylquinic acid has shown promise in the management of hyperglycemia. It acts as an inhibitor of carbohydrate-hydrolyzing enzymes, such as α -amylase and α -glucosidase.[4] The inhibition of these enzymes slows down the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels.[4] One study reported a potent, reversible, and non-competitive inhibition of α -amylase with an IC₅₀ value of 69.39 μ M.[4]

Neuroprotective Properties

Emerging evidence suggests that 5-O-p-Coumaroylquinic acid may possess neuroprotective effects. Its antioxidant and anti-inflammatory activities are thought to contribute to its ability to protect neuronal cells from oxidative stress-induced damage and inflammation-mediated neurodegeneration. While direct studies on 5-O-p-Coumaroylquinic acid are ongoing, research

on related caffeoylquinic acid derivatives has shown protection of SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced injury.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivities of 5-O-p-Coumaroylquinic acid and related compounds.

| Bioactivity | Assay | Test System | IC50 Value / % Inhibition | Reference Compound |
|--------------------------|--------------------------------------|--------------------------------------|---------------------------|--------------------|
| Anti-Hyperglycemic | α -Amylase Inhibition | In vitro | 69.39 μ M | Not specified |
| Antioxidant | DPPH Radical Scavenging | In vitro | Data not available | - |
| ABTS Radical Scavenging | In vitro | Data not available | - | |
| Anti-Inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - |
| TNF- α Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - | |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - | |

Detailed Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

- Prepare a stock solution of 5-O-p-Coumaroylquinic acid in a suitable solvent (e.g., methanol or ethanol).
- Prepare a series of dilutions of the sample solution.
- In a 96-well microplate, add 100 μ L of each sample dilution.
- Add 100 μ L of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- A control well containing the solvent and DPPH solution is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-Inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

Protocol:

- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Seed the cells in a 96-well plate at a suitable density (e.g., 5×10^4 cells/well) and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of 5-O-p-Coumaroylquinic acid for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
- After incubation, collect the cell culture supernatant.
- To 50 µL of the supernatant, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- A standard curve using sodium nitrite is used to quantify the nitrite concentration.
- The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti-Hyperglycemic Activity Assays

Principle: This assay determines the inhibitory effect of a compound on the activity of α -glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The assay uses p-nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α -glucosidase to release p-nitrophenol, a yellow-colored product.

Protocol:

- Prepare a solution of α -glucosidase from *Saccharomyces cerevisiae* in a phosphate buffer (e.g., 0.1 M, pH 6.8).
- Prepare a solution of the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), in the same buffer.
- In a 96-well plate, add 50 µL of different concentrations of 5-O-p-Coumaroylquinic acid.
- Add 50 µL of the α -glucosidase solution to each well and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 µL of the pNPG solution.

- Incubate the mixture at 37°C for 20 minutes.
- Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
- Measure the absorbance of the released p-nitrophenol at 405 nm.
- Acarbose is typically used as a positive control.
- The percentage of inhibition is calculated, and the IC50 value is determined.

Neuroprotective Activity Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death. Human neuroblastoma SH-SY5Y cells are a common model for neuroprotective studies. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cytotoxicity.

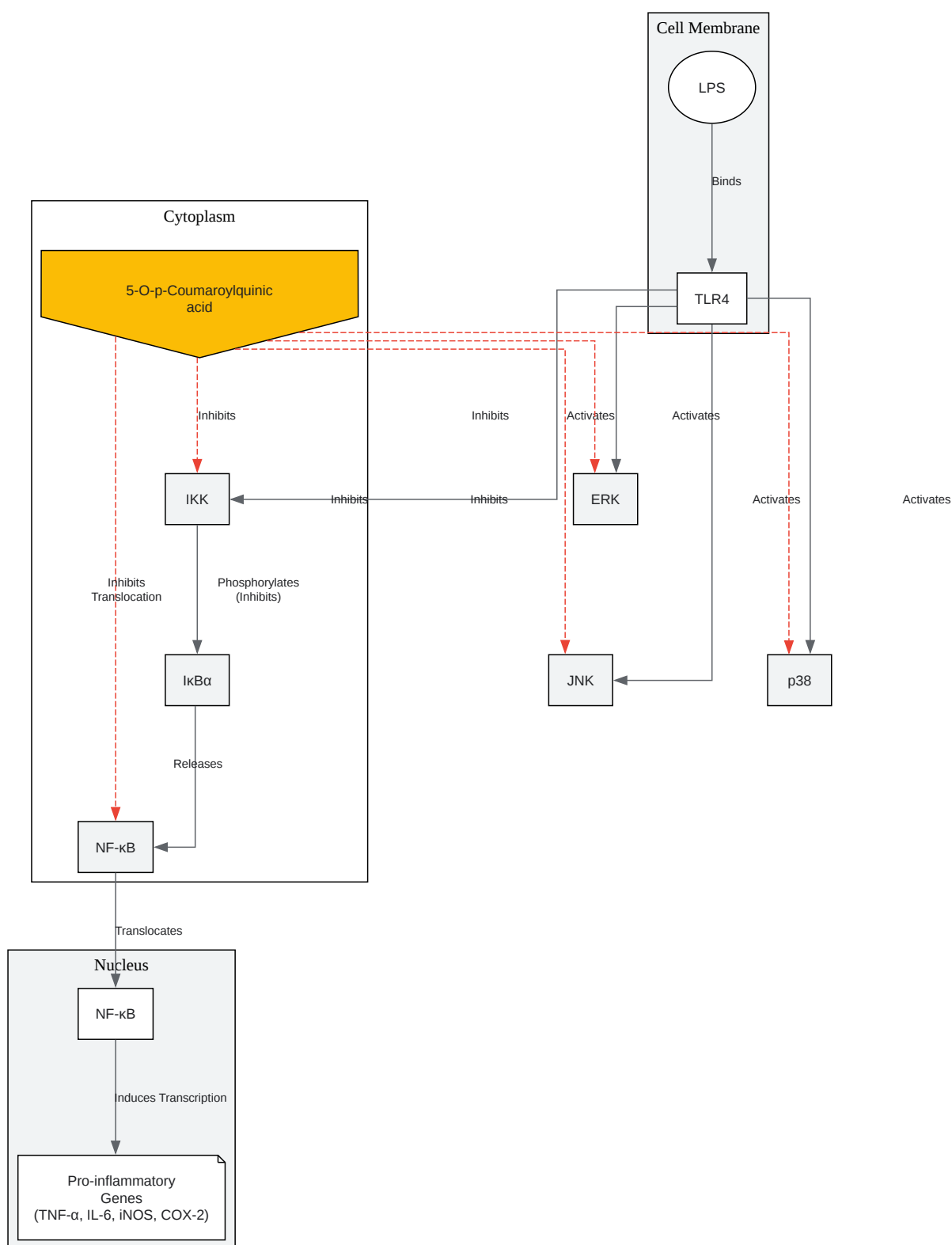
Protocol:

- Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.
- Seed the cells in a 96-well plate and allow them to attach.
- Pre-treat the cells with various concentrations of 5-O-p-Coumaroylquinic acid for a specified period (e.g., 24 hours).
- Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined time (e.g., 24 hours).
- Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilize the formed formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at approximately 570 nm.
- Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of 5-O-p-Coumaroylquinic acid are hypothesized to be mediated through the inhibition of the NF- κ B and MAPK signaling pathways. While direct evidence for 5-O-p-Coumaroylquinic acid is still emerging, studies on its constituent, p-coumaric acid, have shown inhibition of these pathways.[5]

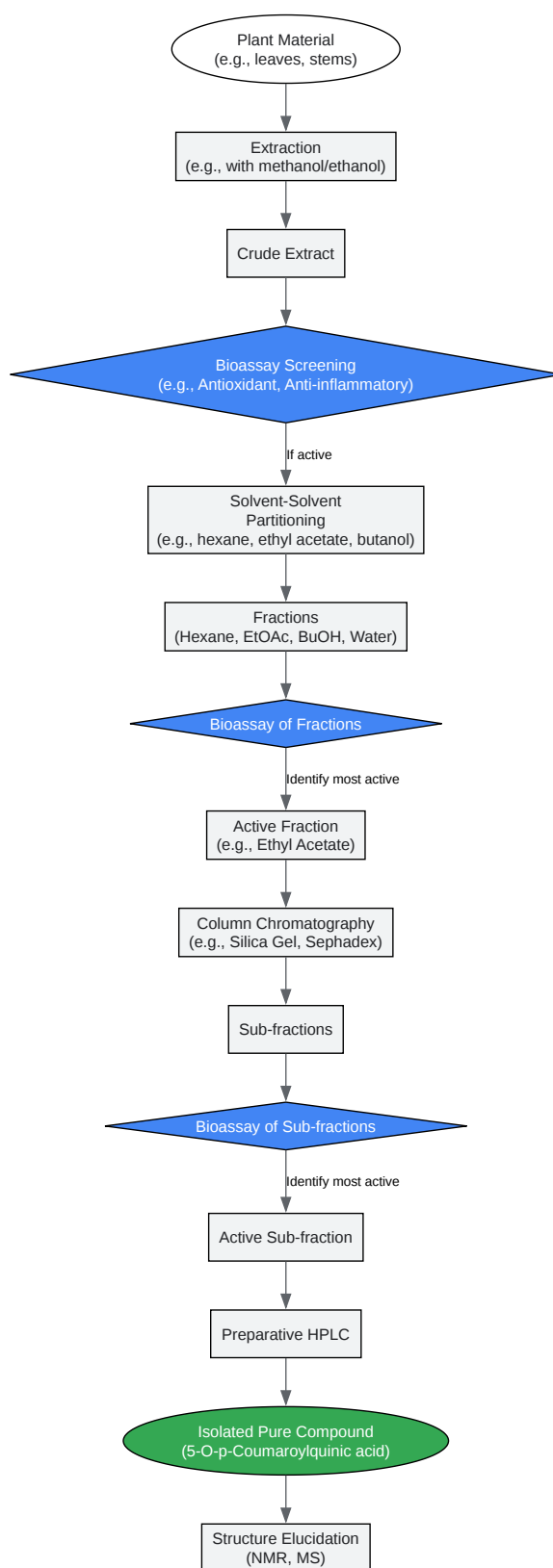


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Caption: Proposed mechanism of anti-inflammatory action of 5-O-p-Coumaroylquinic acid.

Bioassay-Guided Isolation Workflow

The isolation of 5-O-p-Coumaroylquinic acid from a plant source typically follows a bioassay-guided fractionation approach.



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Caption: A typical workflow for the bioassay-guided isolation of 5-O-p-Coumaroylquinic acid.

Conclusion

5-O-p-Coumaroylquinic acid is a promising natural compound with a range of health-promoting properties, including antioxidant, anti-inflammatory, anti-hyperglycemic, and potential neuroprotective effects. The mechanisms underlying these benefits are beginning to be understood, with modulation of key signaling pathways like NF- κ B and MAPK playing a significant role in its anti-inflammatory action, and inhibition of digestive enzymes contributing to its anti-hyperglycemic effects. Further research is warranted to fully elucidate its therapeutic potential, establish a comprehensive quantitative profile of its bioactivities, and explore its efficacy and safety in preclinical and clinical studies. This technical guide provides a foundational resource for scientists and researchers to advance the investigation and potential development of 5-O-p-Coumaroylquinic acid as a novel therapeutic agent.

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